molecular formula C12H15FO2 B13671718 tert-Butyl 2-(3-fluorophenyl)acetate

tert-Butyl 2-(3-fluorophenyl)acetate

Cat. No.: B13671718
M. Wt: 210.24 g/mol
InChI Key: ZHVINLKXVZVSIQ-UHFFFAOYSA-N
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Description

tert-Butyl 2-(3-fluorophenyl)acetate: is an organic compound with the molecular formula C12H15FO2. It is a derivative of acetic acid where the hydrogen atom of the carboxyl group is replaced by a tert-butyl group and the hydrogen atom of the phenyl ring is substituted with a fluorine atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Esterification Reaction: One common method to synthesize tert-Butyl 2-(3-fluorophenyl)acetate is through the esterification of 3-fluorophenylacetic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to drive the reaction to completion.

    Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of 3-fluorobenzene with tert-butyl acetate in the presence of a Lewis acid catalyst such as aluminum chloride. This method is advantageous due to its high yield and selectivity.

Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes using automated reactors and continuous flow systems to ensure consistent product quality and high throughput. The use of environmentally benign catalysts and solvents is also emphasized to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 2-(3-fluorophenyl)acetate can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: 3-fluorophenylacetic acid or 3-fluorophenylacetone.

    Reduction: 3-fluorophenylethanol.

    Substitution: 3-aminophenylacetate or 3-thiolphenylacetate.

Scientific Research Applications

Chemistry: tert-Butyl 2-(3-fluorophenyl)acetate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology and Medicine: In biological research, this compound is used to study the effects of fluorinated aromatic compounds on biological systems. It serves as a model compound for investigating the pharmacokinetics and metabolism of fluorinated drugs.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(3-fluorophenyl)acetate involves its interaction with specific molecular targets and pathways. The fluorine atom on the phenyl ring can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and selectivity towards biological targets. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and stability.

Comparison with Similar Compounds

  • tert-Butyl 2-(4-fluorophenyl)acetate
  • tert-Butyl 2-(2-fluorophenyl)acetate
  • tert-Butyl 2-(3-chlorophenyl)acetate

Comparison: tert-Butyl 2-(3-fluorophenyl)acetate is unique due to the position of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs with different halogen substitutions, this compound may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C12H15FO2

Molecular Weight

210.24 g/mol

IUPAC Name

tert-butyl 2-(3-fluorophenyl)acetate

InChI

InChI=1S/C12H15FO2/c1-12(2,3)15-11(14)8-9-5-4-6-10(13)7-9/h4-7H,8H2,1-3H3

InChI Key

ZHVINLKXVZVSIQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC1=CC(=CC=C1)F

Origin of Product

United States

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